molecular formula C18H18N2O B11025519 (5,6-dimethyl-1H-benzimidazol-1-yl)(3,4-dimethylphenyl)methanone

(5,6-dimethyl-1H-benzimidazol-1-yl)(3,4-dimethylphenyl)methanone

Cat. No.: B11025519
M. Wt: 278.3 g/mol
InChI Key: UQZARGOUKAIDDK-UHFFFAOYSA-N
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Description

(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)(3,4-DIMETHYLPHENYL)METHANONE is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)(3,4-DIMETHYLPHENYL)METHANONE typically involves the condensation of 5,6-dimethyl-1H-benzimidazole with 3,4-dimethylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is often refluxed in an organic solvent like dichloromethane or toluene to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)(3,4-DIMETHYLPHENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced benzimidazole compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxidized benzimidazole derivatives, reduced benzimidazole compounds, and substituted benzimidazole products with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)(3,4-DIMETHYLPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Benzimidazole derivatives are known to exhibit inhibitory activity against various enzymes, making them valuable tools for studying enzyme function and regulation.

Medicine

In medicinal chemistry, (5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)(3,4-DIMETHYLPHENYL)METHANONE is investigated for its potential therapeutic properties. Benzimidazole derivatives have been shown to possess antimicrobial, antiviral, and anticancer activities, making them promising candidates for drug development.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of (5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)(3,4-DIMETHYLPHENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The compound’s ability to interact with different molecular targets makes it a versatile tool for studying biological processes and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound of the benzimidazole family, known for its broad range of biological activities.

    2-Methylbenzimidazole: A derivative with a methyl group at the 2-position, exhibiting similar biological properties.

    5,6-Dimethylbenzimidazole: A closely related compound with methyl groups at the 5 and 6 positions, similar to the compound .

Uniqueness

(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)(3,4-DIMETHYLPHENYL)METHANONE is unique due to the presence of both the benzimidazole ring and the dimethylphenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

(5,6-dimethylbenzimidazol-1-yl)-(3,4-dimethylphenyl)methanone

InChI

InChI=1S/C18H18N2O/c1-11-5-6-15(7-12(11)2)18(21)20-10-19-16-8-13(3)14(4)9-17(16)20/h5-10H,1-4H3

InChI Key

UQZARGOUKAIDDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2C=NC3=C2C=C(C(=C3)C)C)C

Origin of Product

United States

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